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molecular formula C10H10FNO4 B8763481 Dimethyl 2-amino-5-fluoroterephthalate

Dimethyl 2-amino-5-fluoroterephthalate

Cat. No. B8763481
M. Wt: 227.19 g/mol
InChI Key: SLSUGUALRLSDPF-UHFFFAOYSA-N
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Patent
US07312209B2

Procedure details

Compound 384B was prepared from 384A by a route analogous to that described for the preparation of compound 174B. HPLC retention time=1.24 min. (Condition A), M+=133.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][N:4]=1)=[CH2:2].COC(=O)C1C=C(F)C(C(OC)=O)=CC=1N>>[CH2:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][N:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=NC=C(C#N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=C(C(=O)OC)C(=C1)F)N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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